molecular formula C6F10O B169106 Decafluorocyclohexanone CAS No. 1898-91-5

Decafluorocyclohexanone

Cat. No.: B169106
CAS No.: 1898-91-5
M. Wt: 278.05 g/mol
InChI Key: YUMDTEARLZOACP-UHFFFAOYSA-N
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Description

Decafluorocyclohexanone, with the molecular formula C6F10O , is a highly fluorinated ketone. It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.

Scientific Research Applications

Decafluorocyclohexanone is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds.

    Biology: Its unique properties are explored in biochemical studies, particularly in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential use in drug development, especially for fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with high thermal and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decafluorocyclohexanone can be synthesized through the fluorination of cyclohexanone. The process typically involves the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms into the cyclohexanone ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Decafluorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into partially fluorinated cyclohexanols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated cyclohexanols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Mechanism of Action

The mechanism by which decafluorocyclohexanone exerts its effects is primarily through its interaction with various molecular targets. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to form strong bonds with other molecules. This property is exploited in enzyme inhibition studies, where this compound can bind to active sites and alter enzyme activity.

Comparison with Similar Compounds

  • Perfluorocyclohexanone
  • Perfluorocyclopentanone

Comparison: Decafluorocyclohexanone is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to perfluorocyclohexanone, it has a different reactivity profile, making it suitable for specific applications where other fluorinated ketones may not be as effective.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDTEARLZOACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502941
Record name 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898-91-5
Record name 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decafluorocyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decafluorocyclohexanone
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Decafluorocyclohexanone
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Decafluorocyclohexanone
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Decafluorocyclohexanone
Reactant of Route 5
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Reactant of Route 6
Decafluorocyclohexanone

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